Bixlozone

Description

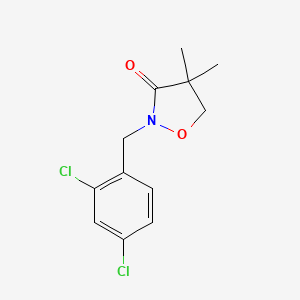

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)5-10(8)14/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUKASKVKWSLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CON(C1=O)CC2=C(C=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567651 | |

| Record name | Bixlozone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81777-95-9 | |

| Record name | Bixlozone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bixlozone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichlorobenzyl)-4,4-dimethyl-1,2-oxazolidin-3-one; bixlozone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIXLOZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8T8B88NZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Efficacy Studies of Bixlozone in Weed Control Models

In Vitro Assays for Herbicidal Activity of Bixlozone against Weed Species

In vitro assays and controlled seedling studies are fundamental for understanding the intrinsic herbicidal activity of a compound at a cellular or tissue level, allowing for precise dose-response evaluations and comparative analyses against different weed biotypes.

Dose-Response Studies in Isolated Plant Tissues and Cell Cultures

Dose-response studies are conducted to quantify the effect of varying concentrations of Bixlozone on plant growth and development. These studies typically involve exposing plant tissues or seedlings to a range of herbicide concentrations and measuring a relevant physiological endpoint, such as chlorophyll (B73375) content or biomass reduction. Bixlozone's mode of action, the inhibition of 1-deoxy-D-xylulose 5-phosphate synthase (DXP synthase), directly impacts carotenoid biosynthesis, leading to characteristic bleaching symptoms in susceptible plants. fmc.comhse.gov.ukchemicalbook.com

Research has demonstrated the dose-dependent effect of Bixlozone. For instance, studies on susceptible Lolium rigidum (ryegrass) populations showed complete control at recommended field rates. cambridge.org In experiments assessing chlorophyll concentration in coleoptiles of seedlings, Bixlozone exhibited a clear dose-response. The concentrations required to decrease shoot chlorophyll by 50% (ED50) were quantified for various plant populations. uwa.edu.au

Table 1: Representative ED50 Values for Bixlozone on Plant Populations (Chlorophyll Reduction)

| Population/Species | ED50 (g ha⁻¹) | Resistance Index (compared to S1) |

| S1 (Lolium rigidum Susceptible) | 43 cambridge.org | 1.0 |

| S2 (Lolium rigidum Resistant) | - | 2.0 uwa.edu.au |

| pr6-P3 (Lolium rigidum Resistant) | - | 96.0 uwa.edu.au |

| Wheat | - | <2.0 uwa.edu.au |

| Barley | - | <2.0 uwa.edu.au |

| Canola | - | 149.0 uwa.edu.au |

Note: ED50 values are approximate and can vary based on experimental conditions and specific biotypes. Resistance Index indicates fold-resistance compared to the susceptible S1 population. Some ED50 values are not explicitly stated for all populations but their resistance indices are provided relative to S1.

Comparative Efficacy of Bixlozone against Herbicide-Susceptible versus Resistant Biotypes

A critical aspect of preclinical evaluation is assessing a herbicide's effectiveness against biotypes that have developed resistance to existing modes of action. Bixlozone, as a Group 13 herbicide (DXP synthase inhibitor), offers a new tool for resistance management. fmc.comfmc.comopenagrar.de

Studies have shown Bixlozone's activity against herbicide-resistant grass weeds. For example, in Lolium rigidum populations from southern Australia, the susceptible biotype SLR4 was completely controlled by Bixlozone at the recommended field rate of 500 g ha⁻¹, with an LD50 of 43 g ha⁻¹. cambridge.org Resistant Lolium rigidum populations (EP162, 375-14, and 198-15) required higher Bixlozone rates for 50% mortality (LD50 values of 108, 253, and 433 g ha⁻¹, respectively), demonstrating varying levels of resistance. cambridge.org The recurrent selection process further increased the level of resistance in some populations, with one population showing a 26.9-fold increase in LD50 after two cycles of selection compared to the susceptible population. researchgate.net

Similarly, in Alopecurus aequalis Sobol. (shortawn foxtail), a resistant biotype (AHFT-3) demonstrated moderate resistance to Bixlozone, with a resistance index (RI) of 6.65 compared to susceptible plants. acs.org This indicates that Bixlozone can still provide significant control, even against biotypes with evolved resistance to other herbicide groups. fmc.com

Table 2: Comparative Efficacy of Bixlozone against Herbicide-Susceptible and Resistant Biotypes

| Weed Species | Biotype | LD50 (g ha⁻¹) | Resistance Index (RI) |

| Lolium rigidum | Susceptible (SLR4) | 43 cambridge.org | 1.0 |

| Lolium rigidum | Resistant (EP162) | 108 cambridge.org | 2.51 cambridge.org |

| Lolium rigidum | Resistant (375-14) | 253 cambridge.org | 5.88 cambridge.org |

| Lolium rigidum | Resistant (198-15) | 433 cambridge.org | 10.07 cambridge.org |

| Alopecurus aequalis | Susceptible (S) | - | 1.0 acs.org |

| Alopecurus aequalis | Resistant (AHFT-3) | - | 6.65 acs.org |

Greenhouse and Field Trial Efficacy of Bixlozone in Target Crops

Greenhouse and field trials are essential for validating the efficacy and selectivity of herbicides under conditions that mimic real-world agricultural scenarios. These trials provide crucial data on weed control spectrum, crop safety, and residual activity in soil. cabidigitallibrary.orgbiotecnologiebt.it

Control of Annual Grass and Broadleaf Weeds by Bixlozone

Bixlozone is a broad-spectrum herbicide effective against a wide variety of annual grass and broadleaf weeds. fmc.comherts.ac.ukkisanshop.in It provides both residual and early post-emergence control. fmc.comfmc.com It can be applied pre-emergence, early post-emergence, or incorporated by sowing. cabidigitallibrary.orgfmc.com

Key annual grass weeds controlled by Bixlozone include ryegrass (Lolium spp.), blackgrass (Alopecurus myosuroides), barnyardgrass (Echinochloa spp.), crabgrass (Digitaria spp.), canarygrass (Phalaris spp.), goosegrass (Eleusine indica), annual meadow grass (Poa annua), Panicum spp., and Setaria sp. cabidigitallibrary.orgfmc.comopenagrar.deisoflexactive.co.uk

Effective control has also been observed for numerous broadleaf weeds, such as common chickweed (Stellaria media), speedwells (Veronica spp.), shepherd's purse (Capsella bursa-pastoris), wild chamomile (Matricaria chamomilla), Mercurialis annua, Lamium purpureum, Portulaca oleracea, Polygonum sp., and Solanum nigrum. cabidigitallibrary.orgfmc.comopenagrar.de Field trials have consistently supported Bixlozone's efficacy against these problematic weeds. cabidigitallibrary.orgherts.ac.uk

Table 3: Summary of Targeted Weeds Controlled by Bixlozone in Key Crops

| Crop Segment | Application Timing | Targeted Broadleaf Weeds | Targeted Grass Weeds |

| Winter Cereals (Wheat, Barley) cabidigitallibrary.orghse.gov.uk | Pre-emergence up to BBCH 13 cabidigitallibrary.org | Veronica sp., Lamium sp., Stellaria media, Capsella bursa-pastoris, Galium aparine cabidigitallibrary.orgfmc.comopenagrar.de | Lolium spp., Alopecurus myosuroides, Poa annua cabidigitallibrary.orgfmc.comopenagrar.deisoflexactive.co.uk |

| Oilseed Rape cabidigitallibrary.orghse.gov.uk | Pre-emergence cabidigitallibrary.org | Descurainia sophia, Sysimbrium officinale, Lamium purpureum, Stellaria media, Geranium sp., Veronica cabidigitallibrary.org | Poa annua cabidigitallibrary.org |

| Spring Crops (e.g., Corn) cabidigitallibrary.org | Pre-emergence cabidigitallibrary.org | Mercurialis annua, Veronica sp., Lamium purpureum, Portulaca oleracea, Polygonum sp. cabidigitallibrary.orgopenagrar.de | Echinochloa crus-galli, Panicum spp., Digitaria sp., Setaria sp. cabidigitallibrary.orgfmc.comopenagrar.de |

| Other Crops (e.g., Rice, Sugarcane, Legumes, Potato) cabidigitallibrary.orgfmc.comherts.ac.ukopenagrar.de | Pre-emergence, early post-emergence, or incorporated by sowing fmc.com | Key broadleaf weeds fmc.com | Key annual grass weeds fmc.com |

Efficacy can be variable according to soil and climatic conditions. cabidigitallibrary.org

Residual Activity and Persistence of Bixlozone in Soil Systems

Bixlozone is a residual herbicide with moderate persistence in soils, which contributes to its long-lasting weed control. cabidigitallibrary.orgherts.ac.ukkisanshop.ingrdc.com.auhse.gov.uk Its persistence in the soil is influenced by several factors, including the initial concentration applied, soil type, and climatic conditions, particularly rainfall. grdc.com.augrdc.com.audpird.wa.gov.au

The herbicide is absorbed by roots and shoots and translocated upwards in the xylem tissue, acting as a broadcast soil-applied residual herbicide. hse.gov.ukapvma.gov.au The published DT50 value (time for 50% of the herbicide to dissipate) for Bixlozone ranges from 46 to 267 days when not incorporated, and 37 to 446 days if incorporated soon after application. grdc.com.au This relatively long persistence compared to many other herbicides necessitates careful consideration of plant-back conditions for subsequent rotational crops. grdc.com.augrdc.com.au Dry conditions can reduce herbicide degradation, potentially extending its persistence. dpird.wa.gov.au

Table 4: Bixlozone Persistence in Soil (DT50 Values)

| Condition | DT50 Range (Days) | Average DT50 (Days) |

| Not incorporated | 46 - 267 grdc.com.au | 93 grdc.com.au |

| Incorporated after application | 37 - 446 grdc.com.au | 179 grdc.com.au |

Bixlozone, a recently developed isoxazolidinone herbicide, represents a significant advancement in weed management strategies within modern agriculture. Classified by the Herbicide Resistance Action Committee (HRAC) as a Group 13 herbicide, its unique mode of action and broad-spectrum efficacy against problematic weeds make it a valuable tool for enhancing crop productivity and promoting sustainable farming practices. thegoodscentscompany.comnih.govuni.lu

Synergistic and Antagonistic Interactions of Bixlozone with Other Herbicides in Preclinical Settings

Principles of Herbicide Interactions

Herbicide mixtures are commonly employed in agriculture to broaden the spectrum of weed control, enhance application efficiency, and manage herbicide resistance. Interactions can occur at various stages, including within the spray tank, on the leaf surface, or inside the plant, leading to physicochemical and physiological effects.

Antagonism: Occurs when the combined effect is less than the sum of the individual effects, potentially requiring higher doses to achieve satisfactory control and increasing the risk of weed resistance development.

Additivity: The combined effect is equal to the sum of the individual effects.

Observed Synergistic and Antagonistic Interactions

While bixlozone is often developed as a solo product or as a complementary mixture partner to expand the target weed spectrum and mitigate resistance risk nih.gov, specific documented synergistic interactions with other herbicides in preclinical settings are an ongoing area of research. Patents suggest the potential for synergistic mixtures of bixlozone with pethoxamid (B22199) and with photosystem I electron diverters.

Conversely, antagonistic interactions have been reported. For example, the organophosphate insecticide phorate (B1677698) was found to antagonize the herbicidal activity of bixlozone and clomazone (B1669216) in certain resistant Lolium rigidum populations from southern Australia. This antagonism was observed as an increase in the LD50 (lethal dose 50%) of bixlozone and clomazone when phorate was present, suggesting that a lack of herbicide activation was not the primary mechanism of resistance in these weed biotypes. This highlights the complexity of interactions between different agrochemicals and their implications for weed management strategies.

Academic Investigations into Long Term Efficacy and Sustainability of Bixlozone in Agricultural Practice

Role in Herbicide Resistance Management

Bixlozone's distinct mode of action as a Group 13 herbicide provides a new tool for managing herbicide resistance, particularly in crops where resistance to other herbicide groups is prevalent. thegoodscentscompany.comnih.gov Globally, only a limited number of weed biotypes have been reported to exhibit resistance to HRAC Group 13 herbicides. Notably, despite 25 years of commercial use of this mode of action (primarily through clomazone), no resistance cases have been reported in Europe. thegoodscentscompany.comnih.gov

However, the emergence of resistance is a continuous challenge. Studies have documented field-evolved resistance to bixlozone and its closely related compound, clomazone (B1669216), in cross-resistant Lolium rigidum populations in southern Australia. This underscores the importance of diversifying herbicide modes of action and integrating bixlozone into comprehensive resistance management programs to preserve its long-term efficacy. Such strategies often involve rotating and mixing herbicides with different modes of action.

Contribution to Sustainable Agricultural Practices

Bixlozone contributes to agricultural sustainability through several key attributes:

Soil Health: By providing effective and prolonged weed control, bixlozone can support practices that maintain soil health, such as reduced tillage, by minimizing weed competition and the need for mechanical weed removal. uni.lu

Versatility in Cropping Systems: Bixlozone's effectiveness across various crops and its utility in rotational cropping systems enhance its value for farmers seeking to optimize yields while maintaining soil quality and diversifying crop rotations. uni.lu

Formulation Innovations: Ongoing innovations in formulation technology, such as microencapsulation, aim to further optimize bixlozone's efficacy and selectivity, ensuring its targeted delivery and reducing off-target effects, which aligns with sustainable agricultural goals. nih.gov

Pharmacokinetics and Biotransformation of Bixlozone in Biological Systems Excluding Human Clinical Data

Absorption and Translocation Mechanisms of Bixlozone in Plants

Bixlozone is a systemic herbicide, meaning it is absorbed and moved within the plant's vascular system. herts.ac.uk Its efficacy relies on its ability to be taken up by emerging weeds and translocated to its site of action. unl.edu

Research indicates that bixlozone is readily absorbed by germinating seedlings through both root and shoot tissues. uwa.edu.auwikipedia.org The primary uptake routes are the roots and young shoots as they grow through treated soil. herts.ac.uktaylorfrancis.com This dual uptake pathway ensures that the herbicide is absorbed by the emerging weed, regardless of the exact location of the herbicide in the soil profile relative to the seed. taylorfrancis.comunl.edu Studies on the closely related compound clomazone (B1669216), which shares a similar structure, also show that it is absorbed by the roots and translocated to the leaves. researchgate.net

Following absorption by the roots and shoots, bixlozone is mobile within the plant's xylem. wikipedia.org The xylem is the primary water-conducting tissue, responsible for transporting water and nutrients from the roots to the rest of the plant. unl.eduunl.edu This upward movement, known as apoplastic transport, allows bixlozone to be distributed throughout the plant, particularly to the leaves, which are areas of high transpiration. unl.eduunl.edu This distribution pattern ensures the herbicide reaches the sites of carotenoid biosynthesis, which it inhibits. herts.ac.ukwikipedia.org Studies on other root-absorbed herbicides confirm that translocation via the xylem leads to accumulation in mature leaves, particularly at the leaf margins where the xylem terminates. unl.edu

Metabolic Fate and Metabolite Profiling of Bixlozone in Plants and Animal Models

Once absorbed, bixlozone undergoes extensive metabolism in both plant and animal systems. It is considered a proherbicide, meaning it requires metabolic activation within the plant to become phytotoxic. uwa.edu.aufigshare.com In animal models, it is rapidly metabolized and excreted. apvma.gov.au

Phase I metabolic reactions introduce or expose functional groups, typically making the compound more water-soluble. pharmaguideline.com In plants, bixlozone is activated through oxidation to its phytotoxic form, 5-ketobixlozone. uwa.edu.aufigshare.comnih.gov However, tolerant plant species, such as wheat and barley, preferentially convert bixlozone to hydroxylated derivatives, a detoxification pathway. uwa.edu.aunih.gov

In animal models (including rat, mouse, and dog liver cells), the primary Phase I reactions are oxidation and hydroxylation. apvma.gov.au This metabolic process is a key step in preparing the compound for further conjugation and elimination from the body. apvma.gov.auusmlestrike.com

Phase II metabolism involves conjugating the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. pharmaguideline.com In animal models, common Phase II reactions for bixlozone and its metabolites include glucuronidation and sulphation. apvma.gov.au For instance, metabolites such as 5-hydroxy-bixlozone-glucuronide and bixlozone-3-OH-propanamide-sulfate have been identified in livestock metabolism studies. hse.gov.uk These conjugation reactions effectively detoxify the compound and prepare it for rapid elimination, primarily through urine. wikipedia.orgapvma.gov.au

A range of metabolites of bixlozone have been identified in various plant and animal samples. nih.govresearchgate.net The identification of these compounds is crucial for understanding the metabolic pathways and for residue analysis in food products. researchgate.netnih.govresearchgate.net Key metabolites include those formed through hydroxylation, oxidation, and subsequent conjugation or degradation. apvma.gov.auhse.gov.ukchemicalbook.com

Identified Metabolites of Bixlozone

| Metabolite Name | Alternative Name(s) | System(s) Where Identified | Reference |

|---|---|---|---|

| 5-ketobixlozone | - | Plants (e.g., annual ryegrass) | uwa.edu.aufigshare.comnih.gov |

| 5′-hydroxy-bixlozone | 2-(2,4-dichloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one | Plants (e.g., wheat), Animals | hse.gov.uknih.govresearchgate.netchemicalbook.com |

| 2,4-dichlorobenzoic acid | - | Plants (e.g., wheat), Animals | apvma.gov.aunih.govresearchgate.netchemicalbook.com |

| 3-hydroxy-propanamide-bixlozone | N-(2,4-dichlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide; F9600-hydroxy-isobutyramide | Plants, Animals | apvma.gov.aunih.govresearchgate.netchemicalbook.com |

| 5-hydroxy-bixlozone | - | Animals (putative rat metabolite) | hse.gov.uk |

| 5-hydroxy-bixlozone-glucuronide | - | Animals (livestock) | hse.gov.uk |

| Bixlozone-3-OH-propanamide-sulfate | - | Animals (livestock) | hse.gov.uk |

| 2,2-dimethyl-3-hydroxy propionic acid | - | Plants, Animals | hse.gov.ukhse.gov.uk |

Excretion Pathways of Bixlozone and Its Metabolites in Animal Models

Renal and Biliary Excretion Routes of Bixlozone and its Metabolites

Detailed pharmacokinetic studies outlining the specific renal and biliary excretion pathways of bixlozone and its metabolites in animal models are not extensively available in publicly accessible scientific literature. However, the excretion of xenobiotics like herbicides in animals generally follows established toxicokinetic principles, primarily involving renal and hepatic (biliary) clearance. nih.govmerckvetmanual.com

The kidneys are a principal organ for the elimination of water-soluble substances. nih.gov For a compound like bixlozone, metabolic processes (Phase I and Phase II reactions) would likely convert it into more polar, water-soluble metabolites. These metabolites are then more readily filtered from the blood by the glomeruli and excreted in the urine. merckvetmanual.com The rate and extent of renal excretion depend on factors such as the compound's molecular weight, polarity, and degree of protein binding. nih.gov

Biliary excretion is another major pathway, particularly for larger molecules and their conjugates formed during Phase II metabolism. nih.gov The liver can actively transport the parent compound or its metabolites from the blood into the bile. The bile is then secreted into the intestine, and the substances are subsequently eliminated from the body via the feces. merckvetmanual.com The physicochemical properties of a xenobiotic, such as high molecular weight and the presence of both polar and lipophilic groups, tend to favor biliary excretion. nih.gov In some cases, compounds excreted in the bile can be reabsorbed in the intestine, a process known as enterohepatic recirculation, which can prolong their presence in the body. nih.gov

Comparative Pharmacokinetics of Bixlozone in Susceptible Weeds versus Tolerant Crops

The selectivity of the herbicide bixlozone is rooted in the differential metabolism between tolerant crop species and susceptible weeds. Bixlozone itself is a proherbicide, meaning it requires activation within the plant to become phytotoxic. acs.orguwa.edu.au This activation step is the conversion of bixlozone to its potent form, 5-ketobixlozone. acs.org The difference in how various plant species handle this conversion is a key determinant of their tolerance or susceptibility.

Research into the metabolic fate of bixlozone in young seedlings reveals distinct pathways that underpin its selective action. acs.org Tolerant crops and resistant weeds employ metabolic strategies that either limit the activation of bixlozone or enhance its detoxification, while susceptible weeds readily convert it to its toxic form. acs.orgresearchgate.net

In susceptible weeds, such as certain populations of annual ryegrass (Lolium rigidum), a greater amount of bixlozone is metabolized into the phytotoxic 5-ketobixlozone. acs.org This rapid activation leads to the inhibition of carotenoid biosynthesis, resulting in the characteristic bleaching symptoms and eventual plant death. uwa.edu.au

Conversely, tolerant crops exhibit two primary mechanisms of tolerance:

Reduced Activation: In crops like canola and wild radish (Raphanus raphanistrum), tolerance is achieved by minimizing the conversion of bixlozone to the toxic 5-ketobixlozone. acs.orgresearchgate.net

Enhanced Detoxification: In tolerant cereal crops such as wheat and barley, as well as in bixlozone-resistant annual ryegrass populations, the metabolic preference shifts towards detoxification pathways. acs.org These plants preferentially convert bixlozone into hydroxylated derivatives, which are non-phytotoxic metabolites. This detoxification effectively prevents the accumulation of the harmful 5-ketobixlozone. acs.orgresearchgate.net

These metabolic differences explain the selectivity of bixlozone, allowing it to control susceptible weeds while leaving tolerant crops unharmed.

Table 1: Comparative Metabolism of Bixlozone in Tolerant Crops and Susceptible Weeds

| Plant Type | Species Example(s) | Primary Metabolic Pathway | Key Metabolite Produced | Outcome |

|---|---|---|---|---|

| Tolerant Crops | Canola, Wild Radish | Reduced proherbicide activation | Bixlozone (parent compound) | Tolerance |

| Tolerant Crops | Wheat, Barley | Enhanced detoxification | Hydroxylated derivatives | Tolerance |

| Susceptible Weeds | Annual Ryegrass | Proherbicide activation | 5-ketobixlozone | Susceptibility |

| Resistant Weeds | Annual Ryegrass | Enhanced detoxification | Hydroxylated derivatives | Resistance |

Herbicide Resistance Mechanisms and Management Strategies for Bixlozone

Biochemical Resistance Mechanisms to Bixlozone in Weed Species

Herbicide resistance mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR) agronomyjournals.comcroplife.org.au. For bixlozone, the primary mechanisms identified are non-target-site, involving altered metabolic pathways that reduce the herbicide's efficacy uwa.edu.aunih.govuwa.edu.au.

Enhanced Detoxification Metabolism of Bixlozone in Resistant Weed Biotypes (e.g., via specific P450 enzymes)

Enhanced detoxification metabolism is a key non-target-site resistance mechanism observed in resistant weed biotypes, particularly in Lolium rigidum, and also contributes to tolerance in certain crops like wheat and barley uwa.edu.aunih.govuwa.edu.au. Instead of being converted into its phytotoxic form, 5-ketobixlozone, bixlozone is preferentially metabolized into non-herbicidal, hydroxylated derivatives uwa.edu.aunih.govuwa.edu.au.

This detoxification process is often mediated by cytochrome P450 monooxygenases (P450s), a diverse group of enzymes known for their role in xenobiotic metabolism in plants uwa.edu.auacs.orgcambridge.orgresearchgate.net. Studies have shown that resistant Lolium rigidum populations, as well as tolerant wheat and barley, exhibit preferential conversion of bixlozone to these less toxic hydroxylated metabolites uwa.edu.aunih.gov. The involvement of P450 enzymes in this enhanced detoxification is supported by experiments where P450 inhibitors, such as phorate (B1677698) and malathion, significantly increase the sensitivity of resistant weeds to bixlozone uwa.edu.auacs.org. For instance, the addition of phorate significantly increased the LD50 (lethal dose for 50% mortality) for bixlozone in both susceptible and resistant L. rigidum populations, suggesting P450 involvement in herbicide activation or detoxification cambridge.org.

Table 1: Effect of Phorate on Bixlozone LD50 in Lolium rigidum Populations cambridge.org

| Lolium rigidum Population | Bixlozone LD50 (g ha⁻¹) (without Phorate) | Bixlozone LD50 (g ha⁻¹) (with Phorate) | Resistance Index (RI) (with Phorate vs. SLR4 without Phorate) |

| SLR4 (Susceptible) | 47 | 1627 | 34.6 |

| EP162 (Resistant) | 108 | 2188 | 46.6 |

| 375-14 (Resistant) | 253 | 3360 | 71.4 |

| 198-15 (Resistant) | 433 | 4061 | 86.4 |

A specific P450 gene, CYP81A10v7, isolated from multiple herbicide-resistant annual ryegrass, has been identified as a major contributor to metabolic resistance, conferring resistance to bixlozone and other pre-emergence herbicides grdc.com.au.

Physiological and Non-Target-Site Resistance Mechanisms to Bixlozone

Non-target-site resistance (NTSR) mechanisms enable plants to survive herbicide applications by preventing a sufficient amount of the herbicide from reaching its target site or by reducing its efficacy once it arrives acs.orgcroplife.org.au. For bixlozone, the primary NTSR mechanisms identified are metabolic in nature, encompassing both enhanced detoxification and reduced metabolic activation, as detailed in sections 5.1.1 and 5.1.2 uwa.edu.aunih.govacs.orguwa.edu.au.

Cross-Resistance Patterns of Bixlozone with Other Herbicides with Different Modes of Action

Cross-resistance occurs when a weed population resistant to one herbicide also exhibits resistance to other herbicides, potentially with different modes of action, without prior exposure to the latter cambridge.orgresearchgate.netresearchgate.net. The evolution of cross-resistance in weeds is complex and can often be unpredictable researchgate.net.

Resistant Lolium rigidum populations from southern Australia, which previously displayed cross-resistance to thiocarbamate, chloroacetamide, and sulfonylisoxazoline herbicides, also showed reduced sensitivity to isoxazolidinone herbicides like bixlozone and clomazone (B1669216) cambridge.orgresearchgate.netresearchgate.net. This suggests a broad-spectrum NTSR mechanism at play.

Further research has identified a single P450 gene, CYP81A10v7, from multiple herbicide-resistant annual ryegrass, which confers resistance to a broad spectrum of herbicides, including bixlozone grdc.com.au. This P450 gene is responsible for resistance not only to bixlozone and clomazone but also to other pre-emergence herbicides such as prosulfocarb, S-metolachlor, and trifluralin (B1683247) grdc.com.au.

Table 2: Cross-Resistance Patterns Endowed by CYP81A10v7 in Transgenic Rice to Pre-Emergence Herbicides grdc.com.au

| Herbicide Name | Mode of Action (HRAC Group) | Resistance Status (in CYP81A10v7 Transgenic Rice vs. GFP Control) |

| Bixlozone | Group 13 (DXS inhibitor) | Resistant (at and above field recommended rates) |

| Clomazone | Group 13 (DXS inhibitor) | Resistant (at and above field recommended rates) |

| Prosulfocarb | Group 15 (Cell division inhibitor) | Level of resistance (at lower than recommended rates) |

| S-metolachlor | Group 15 (Cell division inhibitor) | Level of resistance (at lower than recommended rates) |

| Trifluralin | Group 3 (Microtubule assembly inhibitor) | Level of resistance (at lower than recommended rates) |

However, it is important to note that for field-discovered bixlozone-resistant ryegrass populations, there has been no obvious pattern of cross-resistance emerging, meaning resistance to another herbicide does not automatically confer resistance to bixlozone in all cases uwa.edu.au. Despite this, a Lolium rigidum biotype resistant to clomazone in 1982 was also found to be resistant to herbicides from six other HRAC groups (A, B, K1, K2, K3, N) hse.gov.uk.

An Alopecurus aequalis (Shortawn Foxtail) population (AHFT-3) has also demonstrated multiple resistance, showing moderate resistance to bixlozone (Resistance Index (RI) = 6.65) alongside high resistance to ACCase inhibitors (fenoxaprop-P-ethyl, RI = 18.92) and ALS inhibitors (mesosulfuron-methyl, RI = 61.96), and moderate resistance to PSII inhibitors (isoproturon, RI = 6.67) acs.org. This multiple resistance in A. aequalis was primarily attributed to metabolism-based NTSR, involving P450s and GSTs acs.org.

Table 3: Resistance Indices of Alopecurus aequalis Population AHFT-3 to Various Herbicides acs.org

| Herbicide Name | Mode of Action (HRAC Group) | Resistance Index (RI) (AHFT-3 vs. Susceptible AHFY-3) |

| Fenoxaprop-P-ethyl | ACCase inhibitor (Group 1) | 18.92 (High) |

| Mesosulfuron-methyl | ALS inhibitor (Group 2) | 61.96 (High) |

| Isoproturon | PSII inhibitor (Group 7) | 6.67 (Moderate) |

| Bixlozone | DXS inhibitor (Group 13) | 6.65 (Moderate) |

Molecular Diagnostics for Bixlozone Resistance Detection

Molecular diagnostics play a crucial role in the early and accurate detection of herbicide resistance, which is essential for preserving herbicide efficacy and implementing timely management strategies researchgate.netroche.commlo-online.com. These methods enable the rapid identification of specific resistance genes or mechanisms directly from plant samples roche.commlo-online.comaugustuslab.com.

Techniques such as quantitative Polymerase Chain Reaction (qPCR) are highly valuable for detecting herbicide resistance augustuslab.comgrdc.com.au. qPCR can be used to identify and quantify the expression levels of genes implicated in resistance, such as specific P450 enzymes (e.g., CYP81A10v7) known to confer bixlozone resistance grdc.com.augrdc.com.au. By detecting these genetic markers, molecular diagnostics can provide insights into the underlying resistance mechanisms, even before widespread field failures occur researchgate.netrothamsted.ac.uk. This proactive approach allows for targeted management decisions and helps to prevent the further spread of resistant weed populations mlo-online.comrothamsted.ac.uk.

Academic Strategies for Mitigating and Managing Bixlozone Resistance in Agricultural Systems

Mitigating and managing herbicide resistance, including to bixlozone, requires a multifaceted approach rooted in integrated weed management (IWM) strategies agronomyjournals.comriversedgewest.org. Academic research and recommendations emphasize diversifying weed control techniques to reduce selection pressure on weed populations riversedgewest.org.

Key strategies include:

Diversification of Herbicide Modes of Action (MOAs) : Implementing rotations and mixtures of herbicides with different MOAs is critical to prevent the evolution of resistance agronomyjournals.comcroplife.org.augrdc.com.auriversedgewest.org. For bixlozone, classified in HRAC Group 13, it is recommended to follow its pre-emergent application with another herbicide possessing a different mode of action croplife.org.au. Using full label rates of herbicides is also advised, as sublethal rates can accelerate resistance evolution by selecting for partially resistant individuals grdc.com.auriversedgewest.org.

Integrated Weed Management (IWM) : This comprehensive approach combines various control methods, including cultural, mechanical, biological, and chemical strategies agronomyjournals.com. Cultural practices such as optimizing planting dates, utilizing competitive crop varieties, and maximizing crop competitiveness can suppress weeds and reduce reliance on herbicides croplife.org.auriversedgewest.org. Mechanical methods and biological controls, where appropriate, further diversify weed management riversedgewest.org.

Preventing Weed Seed Production and Reducing the Seedbank : Strategies focused on preventing weed seed return to the soil and depleting the existing soil seedbank are fundamental to long-term resistance management riversedgewest.org. This includes managing weed escapes and preventing the spread of resistant seeds or vegetative propagules riversedgewest.org.

Proactive Monitoring and Research : Continuous monitoring for shifts in weed sensitivity to herbicides is essential to detect resistance at early stages, before it leads to widespread control failures rothamsted.ac.uk. Academic research plays a vital role in elucidating the biochemical, physiological, and genetic mechanisms of resistance, which in turn informs the development of new weed control approaches and refined management recommendations usda.gov. This includes understanding the complex P450 superfamilies and high genetic diversity in resistant weed species researchgate.net.

Education and Collaboration : Effective implementation of these strategies requires collaboration among researchers, farmers, and policymakers, along with ongoing education and awareness programs to promote the adoption of diversified weed control practices agronomyjournals.comrothamsted.ac.uk.

By integrating these academic strategies, the agricultural community can work towards sustaining the efficacy of herbicides like bixlozone and ensuring long-term agricultural productivity.

Research on Herbicide Rotation and Integrated Weed Management Approaches Incorporating Bixlozone

Bixlozone, marketed under trade names such as Overwatch® and Isoflex™ active, represents a significant advancement in herbicide technology, primarily serving as a pre-emergent herbicide. Its unique mode of action, which involves the inhibition of carotenoid biosynthesis by disrupting the phytoene (B131915) desaturase enzyme or 1-deoxy-D-xylulose-5-phosphate synthase (DXS), positions it as a valuable tool in managing herbicide-resistant weed populations smolecule.comfmc.comfmc.comhse.gov.uk. This distinct mechanism offers an alternative to conventional herbicides, thereby playing a crucial role in integrated weed management (IWM) strategies and herbicide rotation programs smolecule.comfmc.com.

Research on Resistance Mechanisms and Implications for Management

Despite its recent introduction, research has identified instances of evolved resistance to bixlozone, particularly in annual ryegrass (Lolium rigidum) populations uwa.edu.auuwa.edu.au. Studies have revealed that resistance in annual ryegrass is primarily due to a non-target-site, metabolism-based mechanism uwa.edu.auacs.orguwa.edu.au. Resistant plants possess specific cytochrome P450 enzymes that metabolize bixlozone into non-toxic forms, preventing its conversion to the phytotoxic 5-ketobixlozone, which is responsible for its herbicidal activity uwa.edu.auuwa.edu.au. Notably, a single P450 gene, CYP81A10v7, has been identified as a key contributor to metabolic resistance in Lolium rigidum, conferring cross-resistance not only to bixlozone but also to other pre-emergence herbicides like clomazone, prosulfocarb, S-metolachlor, and trifluralin grdc.com.au. This highlights the importance of understanding specific resistance mechanisms to inform effective management strategies.

The discovery of resistance even before bixlozone's widespread commercial release underscores the adaptive capacity of weed populations uwa.edu.au. While bixlozone resistance is currently considered rare, the potential for its evolution necessitates proactive management uwa.edu.auuwa.edu.au. Research indicates that the antagonism between phorate (a P450 inhibitor) and bixlozone suggests P450 involvement in herbicide activation, although a lack of activation is not the primary resistance mechanism in resistant populations uwa.edu.aucambridge.org.

Integrated Weed Management and Herbicide Rotation Strategies

To mitigate the development and spread of herbicide resistance, comprehensive IWM programs are strongly advocated fmc.comapvma.gov.au. These programs integrate various chemical and non-chemical weed control methods to reduce reliance on a single herbicide mode of action. Bixlozone's distinct mode of action makes it an excellent candidate for herbicide rotation, particularly in cereal cropping systems, and as a mixing partner to broaden the spectrum of weed control with existing herbicides fmc.com.

Studies evaluating crop safety and efficacy of bixlozone in pulse crops, such as chickpea and spring pea, have demonstrated its activity against problematic weeds like Italian ryegrass wsu.edu. While spring pea showed no significant injury, some bleaching was observed in chickpea, although it did not impact yield wsu.edu. A critical consideration for incorporating bixlozone into rotational systems is its soil persistence. Research indicates that bixlozone has a relatively long half-life (DT50) in soil, which varies depending on environmental factors and whether it is incorporated fmc.comgrdc.com.au.

Table 1: Bixlozone Soil Persistence (DT50 Values)

| Condition | DT50 (Days) | Range (Days) | Source |

| Field (aerobic) | 88 | 17.9 - 200 | fmc.com |

| Lab | 133.5 | - | fmc.com |

| Not incorporated | 93 | 46 - 267 | grdc.com.au |

| Incorporated | 179 | 37 - 446 | grdc.com.au |

Note: DT50 refers to the time for 50% of the herbicide to dissipate in the soil.

Integrated weed management strategies extend beyond chemical rotations to include practices such as diversified crop rotations, increased seeding rates, crop silaging, and harvest weed seed management, all of which contribute to reducing weed densities and slowing resistance development canadianagronomist.ca.

Mechanistic Phytotoxicity and Ecotoxicology of Bixlozone Excluding Human Safety Profiles

Non-Target Organism Exposure and Mechanistic Effects in Agroecosystems (excluding general safety data)

Impact of Bixlozone on Soil Microflora and Fauna

The presence of bixlozone in soil has been assessed for its potential impact on soil microorganisms and fauna. Studies indicate a low risk to soil microorganisms researchgate.net. Furthermore, there are no major soil metabolites identified for bixlozone, suggesting a minimal potential for accumulation of these metabolites over multiple years of use hse.gov.uk.

Mechanistic Effects on Aquatic Organisms (e.g., algae, invertebrates)

Bixlozone is characterized as being very toxic to aquatic life with long-lasting effects fmc.com. Aquatic organisms can be exposed to bixlozone primarily through spray drift or runoff from treated areas apvma.gov.au. Once in aquatic environments, pesticides can accumulate in organisms through several mechanisms, including direct uptake from water via gills or skin (bioconcentration), ingestion of suspended particles, and consumption of contaminated food (biomagnification) d-nb.info.

While a low risk to fish and algae has been indicated at initial screening levels for all representative uses, and for aquatic invertebrates in specific crop applications (winter barley, wheat, and maize), more detailed findings reveal specific adverse effects nih.gov.

Data on the effects of bixlozone on aquatic organisms include:

| Organism Type | Species | Endpoint | Concentration (mg ac/L) | NOEC (mg ac/L) | Observed Effect | Source |

|---|---|---|---|---|---|---|

| Fish | Pimephales promelas | Reduced larval length | 0.81 | 0.38 | Reduced larval length following long-term exposure | apvma.gov.au |

| Aquatic Invertebrate | Americamysis bahia | Reduced number of offspring | 0.17 | 0.12 | Reduced number of offspring following long-term exposure | apvma.gov.au |

| Sediment Dweller | Chironomus dilutus | Adverse effects | 59 (spiked sediment, mg ac/kg dry sediment) | 59 | No adverse effects observed following long-term exposure | apvma.gov.au |

These findings demonstrate that bixlozone can induce adverse developmental and reproductive effects in sensitive aquatic species at relatively low concentrations apvma.gov.au. Notably, all relevant metabolites of bixlozone have been found to be less toxic than the parent substance apvma.gov.au.

Avian and Mammalian Exposure Pathways and Their Underlying Toxicological Mechanisms

Bixlozone is classified as moderately toxic to birds and exhibits low oral mammalian toxicity herts.ac.uk. Acute and reproductive risk assessments for birds and wild mammals have generally concluded a low risk at the screening stage for all representative uses nih.gov.

Exposure Pathways: For avian species, the most probable routes of exposure include:

Oral Uptake: Ingestion of pesticide residues present in crops, weeds, or insects that constitute their diet nih.gov.

Ingestion of Treated Seeds/Granules: Birds may consume seeds treated with bixlozone as a seed dressing, or mistake granular formulations for seeds or grit nih.gov.

Dermal Exposure: Contact with pesticide deposits on foliage or during preening can lead to dermal absorption nih.gov.

Inhalation: Exposure to airborne pesticide particles during or after spray application is also a potential route nih.gov.

For mammalian species, exposure pathways primarily involve the consumption of contaminated food or water d-nb.info.

For bixlozone, the parent compound has a relatively short half-life of approximately two hours, and most of an administered dose is excreted within 48 hours, with limited accumulation in tissues apvma.gov.au. In rats, 5-hydroxy-bixlozone was identified as a metabolite, primarily found in faeces samples with very low levels in urine, suggesting limited systemic exposure to this specific metabolite hse.gov.uk.

Computational and in Silico Approaches in Bixlozone Research

Molecular Modeling of Bixlozone and Target Protein Interactions (e.g., DXPS binding)

Bixlozone's herbicidal activity stems from its inhibition of the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a critical component of the methylerythritol phosphate (B84403) (MEP) pathway responsible for isoprenoid biosynthesis in plants. Molecular modeling, particularly molecular docking, has been instrumental in elucidating the interaction between bixlozone's active form and the DXPS enzyme.

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of bixlozone, these models help visualize how its active metabolite, 5-ketobixlozone, fits into the active site of the DXPS protein. These simulations reveal the specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the inhibitor. This understanding is crucial for explaining the compound's potent inhibitory effect.

Research involving structure-based virtual screening has successfully used molecular docking to identify novel chemotypes that target DXPS, demonstrating the power of this approach. In these studies, the binding mode of newly discovered inhibitors is analyzed and compared to that of known herbicides like bixlozone to understand their mechanism of action at a molecular level nih.gov. By clarifying these inhibitor-protein interactions, molecular modeling provides a rational basis for designing more potent and selective DXPS-inhibiting herbicides.

Quantitative Structure-Activity Relationship (QSAR) Studies for Bixlozone Analogues in Herbicidal Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity wikipedia.orgmdpi.com. For bixlozone analogues, QSAR studies are pivotal for identifying the key molecular features that govern herbicidal potency. Although specific QSAR studies focused exclusively on bixlozone are not extensively published, the principles are widely applied to isoxazoline (B3343090) and other herbicide classes acs.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net.

A typical QSAR study on bixlozone analogues would involve the following steps:

Data Set Assembly: A series of bixlozone analogues with structural variations (e.g., different substituents on the phenyl ring or modifications to the isoxazolidinone core) is synthesized. Their herbicidal activity (e.g., GR₅₀ or IC₅₀ values) against target weed species is experimentally measured.

Descriptor Calculation: For each analogue, a large number of molecular descriptors are calculated using software. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological features.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of the most relevant descriptors to the observed herbicidal activity wikipedia.orgnih.gov.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not due to chance correlation mdpi.com.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to impact biological activity. For instance, a CoMFA map might indicate that bulky, electron-withdrawing groups at a specific position on the phenyl ring are favorable for increasing herbicidal potency, providing direct guidance for the design of new, improved analogues nih.govmdpi.comrsc.org.

| QSAR Model Parameter | Description | Typical Value/Goal |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | Closer to 1.0 |

| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 for a good model |

| R²pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set of compounds. | > 0.6 for a predictive model |

| Molecular Descriptors | Numerical values representing steric, electronic, hydrophobic, or other properties of a molecule. | Examples: Molar refractivity (steric), Hammett constants (electronic), LogP (hydrophobicity) |

This interactive table outlines key statistical parameters used to validate the robustness and predictive power of QSAR models.

Prediction of Bixlozone Metabolic Pathways and Metabolite Structures

Bixlozone is a proherbicide, meaning it is converted into its active form within the target plant. Understanding its metabolic fate is essential for comprehending its selectivity and mechanism of action. While experimental techniques like mass spectrometry are used to identify metabolites, in silico tools play a crucial role in predicting potential metabolic pathways and the structures of the resulting metabolites.

Computational tools for metabolism prediction use databases of known biotransformations and rule-based systems or machine learning algorithms to predict how a parent molecule like bixlozone might be modified by plant enzymes. These systems can predict a range of metabolic reactions, including:

Phase I Reactions: Oxidation, reduction, and hydrolysis. For bixlozone, a key predicted and observed transformation is the oxidation to its phytotoxic form, 5-ketobixlozone. Other common reactions include hydroxylation at various positions on the molecule.

Phase II Reactions: Conjugation with endogenous molecules like glucose or glutathione.

In silico prediction software can generate a ranked list of likely metabolites, which can then guide analytical chemists in their search for these compounds in plant extracts. Studies have confirmed that in susceptible weeds, bixlozone is preferentially converted to 5-ketobixlozone. In tolerant crops and resistant weeds, however, metabolism shifts towards the formation of various hydroxylated derivatives, which are less phytotoxic. This differential metabolism is a key basis for bixlozone's crop selectivity.

| Compound Name | Structure Note | Role/Significance |

| Bixlozone | Parent Compound | Proherbicide applied to soil. |

| 5-ketobixlozone | Oxidized at the 5-position of the isoxazolidinone ring. | The primary phytotoxic (active) form; inhibits the DXPS enzyme. |

| Hydroxylated derivatives | Hydroxyl (-OH) groups added to the molecule. | Detoxification products; more prevalent in tolerant/resistant species. |

| 2,4-dichlorobenzoic acid | A potential breakdown product. | Identified as a residue metabolite. |

| 3-hydroxy-propanamide-bixlozone | A further metabolized derivative. | Identified as a residue metabolite. |

| 5'-hydroxy-bixlozone | Hydroxylated form. | Identified as a residue metabolite. |

This interactive table summarizes the key known metabolites of bixlozone, which can be predicted using in silico pathway analysis tools.

In Silico Screening for Novel Bixlozone-like Compounds with Herbicidal Potential

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as the DXPS enzyme. This approach allows researchers to evaluate thousands or even millions of virtual compounds rapidly, prioritizing a smaller, more manageable number for synthesis and experimental testing.

For discovering novel bixlozone-like compounds, two main virtual screening strategies can be employed:

Structure-Based Virtual Screening (SBVS): This method requires a 3D structure of the target protein (DXPS), which can be obtained through X-ray crystallography or homology modeling. A library of compounds is then computationally "docked" into the active site of the enzyme. The compounds are scored and ranked based on how well they fit and the predicted strength of their interactions. This approach was successfully used to screen for and identify new active inhibitors of DXPS with novel chemical structures nih.gov.

Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target protein is unavailable, LBVS can be used. This method relies on the knowledge of known active molecules like bixlozone. A computational model or "pharmacophore" is created that defines the essential 3D arrangement of chemical features required for herbicidal activity. This pharmacophore is then used as a filter to search compound libraries for molecules that possess the same features in the correct spatial orientation.

By using these in silico screening methods, researchers can explore a vast chemical space to discover new herbicidal scaffolds that operate through the same mechanism as bixlozone. This accelerates the hit-to-lead process in herbicide discovery, making it a more efficient and cost-effective endeavor.

Advanced Analytical Methodologies for Bixlozone Research

Chromatographic Methods for Bixlozone and Metabolite Quantification in Plant and Environmental Samples

Chromatographic techniques are indispensable for separating and quantifying bixlozone and its diverse metabolites from complex sample matrices, ensuring high specificity and sensitivity.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Bixlozone and Metabolite Analysis

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the predominant analytical technique for the determination of bixlozone and its metabolites in a wide array of samples, including plant, animal, soil, water, and air. This method offers high sensitivity and specificity, enabling the simultaneous quantification of multiple target compounds.

Typical applications of LC-MS/MS involve the determination of bixlozone and its key metabolites, such as 2,4-dichlorobenzoic acid, 3-hydroxy-propanamide-bixlozone, 5'-hydroxy-bixlozone, and 5-ketobixlozone. For instance, a rapid and effective analytical method utilizing ultra-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) in conjunction with the quick, easy, cheap, effective, rugged, and safe (QuEChERS) sample preparation method has been developed for the simultaneous determination of bixlozone and its metabolites in various plant and animal samples, including tomato, cucumber, apple, wheat flour, meat, milk, and egg.

The sensitivity of LC-MS/MS methods for bixlozone and its metabolites is typically high, with limits of quantification (LOQs) often reaching low concentrations across different matrices. For food and feed of plant origin, the LOQ for bixlozone is reported at 0.01 mg/kg. In animal matrices, the LOQ for bixlozone and 5-hydroxy-bixlozone residues is also 0.01 mg/kg. For environmental samples, LC-MS/MS can quantify bixlozone residues in soil at 0.005 mg/kg, in water (surface and drinking water) at 0.1 µg/L, and in air at 0.36 µg/m³. Additionally, bixlozone residues in body fluids (blood and urine) can be determined with an LOQ of 0.05 mg/L, and in body tissues at 0.01 mg/kg.

The method validation for LC-MS/MS typically demonstrates strong linearity (R² > 0.99), satisfactory recovery rates (ranging from 70.2% to 115.1%), and good precision (intra-day relative standard deviation (RSD) between 1.2% and 17.6%, inter-day RSD between 0.3% and 16.0%). Detection times are often rapid, with some methods achieving analysis within 6.0 minutes.

An example of LC-MS/MS application in metabolism studies involves investigating the metabolic fate of bixlozone in crop and weed seedlings. This technique was used to identify and quantify various bixlozone metabolites, such as 5-ketobixlozone and hydroxylated derivatives, providing insights into differential metabolism as a basis for plant tolerance or resistance.

Table 1: Representative LOQs for Bixlozone and Metabolites by LC-MS/MS

| Matrix Type | Analyte(s) | LOQ | Source |

| Food/Feed (Plant) | Bixlozone | 0.01 mg/kg | |

| Food/Feed (Animal) | Bixlozone, 5-hydroxy-bixlozone | 0.01 mg/kg | |

| Soil | Bixlozone, 2,4-dichlorobenzoic acid | 0.005 mg/kg | |

| Water (Drinking/Surface) | Bixlozone, 2,4-dichlorobenzoic acid, bixlozone-3-OH propanamide, 4-carboxy-bixlozone, bixlozone-dimethyl malonamide | 0.1 µg/L | |

| Air | Bixlozone | 0.36 µg/m³ | |

| Body Fluids (Urine, Liver) | 5-keto-hydrate-bixlozone | 0.01 mg/kg (urine and liver) | |

| Body Fluids (Blood, Urine) | Bixlozone | 0.05 mg/L | |

| Body Tissues | Bixlozone | 0.01 mg/kg |

Gas Chromatography (GC) Applications for Bixlozone Analysis

While LC-MS/MS is widely preferred for bixlozone and its metabolites due to their polarity and thermal stability, Gas Chromatography (GC) has found applications, particularly for the analysis of technical active substance impurities. For instance, GC coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) has been used for the analysis of impurities in technical bixlozone. Bixlozone itself is noted as not highly volatile, which generally makes GC less suitable for its direct analysis compared to LC-MS/MS, unless specific derivatization steps are employed to enhance volatility. However, GC-MS/MS is a common technique for analyzing other pesticides in various matrices, such as butralin (B1668113) in soybean and soil, or atrazine (B1667683) in plant and soil samples, suggesting its potential for specific volatile bixlozone-related compounds or impurities if appropriate methods are developed.

Spectroscopic Techniques for Bixlozone Structure Elucidation and Interaction Studies (e.g., NMR, UV-Vis)

Spectroscopic techniques provide crucial information regarding the molecular structure and interactions of bixlozone and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton Nuclear Magnetic Resonance (¹H NMR), is a fundamental tool for the structural elucidation and confirmation of bixlozone and its metabolites. For example, the structure of 5-ketobixlozone, a phytotoxic form activated from bixlozone, was confirmed using ¹H NMR. NMR data is also routinely used for the identification and characterization of various chemical compounds, including those related to herbicides. In the context of bixlozone research, NMR is essential for verifying the identity and purity of synthesized compounds or isolated metabolites.

Ultraviolet-Visible (UV-Vis) spectroscopy is another analytical technique employed in bixlozone research. High-Performance Liquid Chromatography coupled with a UV detector (HPLC-UV) is used for the analysis of the technical active substance of bixlozone. UV-Vis spectroscopy measures how molecules absorb light across the ultraviolet and visible regions of the spectrum, providing insights into molecular structure, concentration, and purity. While not as detailed for structural elucidation as NMR, UV-Vis is valuable for quantitative analysis of compounds containing chromophores. In biological studies, UV-Vis absorbance measurements, such as chlorophyll (B73375) concentration, can be used to quantify the level of bixlozone resistance in plants, as bleaching is a characteristic symptom of bixlozone action.

Method Development and Validation for Bixlozone Residue Analysis in Research Matrices (e.g., plant tissues, soil, water)

The development and validation of analytical methods for bixlozone residue analysis are critical to ensure the reliability and accuracy of research findings across various matrices. These processes adhere to stringent guidelines to guarantee the quality of data.

Method validation typically involves assessing several key parameters:

Linearity: The analytical method's ability to obtain test results directly proportional to the concentration of the analyte within a given range. For bixlozone and its metabolites, linearity is consistently demonstrated with correlation coefficients (R²) greater than 0.99.

Sensitivity: Evaluated through the determination of the Limit of Quantification (LOQ), which represents the lowest concentration of an analyte that can be reliably quantified. As detailed in Table 1, LOQs for bixlozone and its metabolites vary depending on the matrix, generally ranging from 0.005 mg/kg in soil to 0.1 µg/L in water.

Recovery: Assesses the efficiency of the extraction and cleanup procedures. Average recoveries for bixlozone and its metabolites in various matrices, including plant and animal samples, typically range from 70.2% to 115.1%. Procedural recoveries in studies have also shown effectiveness within the 70-110% range.

Precision: Measured by repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as Relative Standard Deviation (RSD). Validation studies for bixlozone methods report intra-day RSDs between 1.2% and 17.6%, and inter-day RSDs between 0.3% and 16.0%.

Specificity: Ensures that the method accurately measures the target analyte without interference from matrix components or other compounds. No interferences at the retention time of interest in control matrix samples have been observed, confirming the specificity of the methods.

Sample preparation techniques, such as the QuEChERS method, are frequently employed for extracting bixlozone and its metabolites from complex matrices like plant tissues, soil, and water, before instrumental analysis. The efficiency of these extraction procedures is regularly verified. The validation of methods for monitoring residues in plants, especially for high-water, high-starch, and high-protein crop groups, is an ongoing area of research to ensure comprehensive coverage.

The development and validation of these advanced analytical methods are crucial for accurate residue analysis, supporting environmental and agricultural research concerning bixlozone.

Future Research Directions and Unanswered Questions in Bixlozone Science

Elucidation of Further Resistance Mechanisms and Evolutionary Trajectories of Bixlozone Resistance

The emergence of herbicide resistance is a significant challenge in agriculture, and Bixlozone is no exception. Resistance to Bixlozone has been detected in annual ryegrass (Lolium rigidum) populations in southern Australia, and this resistance can be intensified through recurrent selection. uwa.edu.aufigshare.com Studies have revealed that differential metabolism plays a critical role in Bixlozone tolerance and resistance. Susceptible Lolium rigidum populations produce more of the toxic 5-ketobixlozone, whereas resistant Lolium rigidum populations, along with tolerant crops like wheat and barley, preferentially convert Bixlozone into non-herbicidal hydroxylated derivatives. uwa.edu.aufigshare.com Canola and wild radish (Raphanus raphanistrum) exhibit tolerance due to reduced activation of Bixlozone to its toxic form. figshare.com

Further research is essential to fully elucidate the biochemical pathways involved in Bixlozone metabolism in both susceptible and resistant weed biotypes. While the risk of Bixlozone resistance is currently considered low, the absence of a clear cross-resistance pattern makes predicting future resistance development challenging. uwa.edu.auhse.gov.uk Understanding the underlying mechanisms of resistance, particularly non-target site resistance such as enhanced metabolism, is crucial for developing effective herbicide management strategies and improving diagnostic tools. uwa.edu.auresearchgate.nethracglobal.com

Table 1: Bixlozone Resistance Levels in Lolium rigidum Populations

| Lolium rigidum Population | Recurrent Selection Cycle | Fold Increase in LD50 (vs. Susceptible) | Reference |

| 198-15 | RS1 | 17.5 | cambridge.orgresearchgate.netresearchgate.net |

| 198-15 | RS2 | 26.9 | cambridge.orgresearchgate.netresearchgate.net |

| EP162 | RS1/RS2 | 7.8 to 18.4 | cambridge.orgresearchgate.netresearchgate.net |

| 375-14 | RS1/RS2 | 7.8 to 18.4 | cambridge.orgresearchgate.netresearchgate.net |

Note: LD50 refers to the lethal dose required to kill 50% of the population. RS1 = first cycle of recurrent selection, RS2 = second cycle of recurrent selection.

Exploration of Bixlozone's Potential in Synergistic Herbicide Combinations

The strategic combination of herbicides with different modes of action is a recognized approach to manage and delay the evolution of herbicide resistance. biorxiv.org Bixlozone has already been identified as a candidate for combination with other herbicidal active ingredients, with some studies exploring its use with ethofumesate. google.com Research indicates that such combinations can lead to enhanced herbicidal activity, demonstrating synergistic effects against harmful plants. google.comgoogle.com

Future research should systematically explore a wider range of synergistic herbicide combinations involving Bixlozone. This includes investigating binary and ternary mixtures with other active ingredients to identify combinations that offer superior weed control, broader spectrum activity, and improved resistance management. Understanding the biochemical and physiological bases of these synergistic interactions will be crucial for designing more effective and sustainable weed control programs.

Advanced Mechanistic Studies on Bixlozone's Impact on Non-Target Organisms in Agroecosystems

While safety assessments are critical for pesticide registration, academic research can delve deeper into the mechanistic impacts of Bixlozone on non-target organisms within agroecosystems. Pesticides, including herbicides, have the potential to affect a wide array of non-target species, such as wild plants, invertebrates (e.g., insect predators, pollinators), and vertebrates, leading to changes in mortality, behavior, development, reproduction, and molecular physiology. researchgate.netmdpi.comnih.gov

Advanced mechanistic studies could investigate how Bixlozone, or its metabolites, interacts at a molecular or cellular level with non-target organisms if absorbed. This could involve examining effects on specific enzymatic pathways, cellular processes, or gene expression patterns in representative non-target species. Such research, distinct from regulatory safety profiles, would contribute to a more profound academic understanding of the ecological implications of Bixlozone use, informing broader agroecological principles and integrated pest management strategies.

Integration of Multi-Omics Approaches to Understand Bixlozone's Effects

The application of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics, and phenomics) offers a holistic framework for understanding complex biological systems and responses to environmental stimuli. frontiersin.orgmdpi.commdpi.comfrontiersin.orgnih.gov In the context of Bixlozone, integrating these approaches can provide unprecedented insights into its effects on plants, particularly in understanding herbicide toxicity and weed resistance mechanisms. nih.gov

Future research should leverage integrated transcriptomics and metabolomics to comprehensively map the molecular and metabolic changes induced by Bixlozone in both susceptible and resistant weed species, as well as in tolerant crops. This integration can pinpoint key genes, proteins, and metabolites involved in Bixlozone's mode of action, detoxification, and resistance development. nih.govmdpi.complos.org Such studies can reveal intricate regulatory networks and metabolic pathways, facilitating the identification of novel targets for herbicide development or strategies to overcome resistance. Furthermore, multi-omics approaches can be applied to understand the physiological and molecular responses of non-target organisms to Bixlozone exposure, contributing to a more complete picture of its agroecosystem impact.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess Bixlozone’s toxicity to non-target organisms in agricultural ecosystems?

- Methodological Guidance : Use OECD Test Guidelines (e.g., TG 207 for soil organisms like Eisenia fetida and TG 203 for fish like Cyprinus carpio) to determine acute toxicity (LC50/LD50) . For sublethal effects, integrate biomarker analyses (e.g., oxidative stress enzymes) and long-term exposure studies (≥28 days). Ensure compliance with Good Laboratory Practices (GLP) for reproducibility.

Q. How does Bixlozone’s mechanism of action inform the design of resistance studies in weeds?

- Methodological Guidance : Focus on its inhibition of 1-deoxy-D-xylulose 5-phosphate synthase (DOXP), which disrupts carotenoid biosynthesis. Design dose-response experiments to quantify enzyme inhibition kinetics and correlate with phenotypic effects (e.g., leaf whitening). Use HRAC Group F4 classification to guide cross-resistance studies with other herbicides .

Q. What synthesis routes and analytical techniques are validated for Bixlozone production in academic settings?

- Methodological Guidance : Follow Koch carbonylation for synthesizing intermediates like monochloropivaloyl chloride, with characterization via NMR and HPLC-MS for purity validation. Reference prior art (e.g., US4405357A) to avoid patent conflicts .

Q. How should researchers navigate prior art when developing novel Bixlozone derivatives or formulations?

- Methodological Guidance : Conduct a patent landscape analysis using databases like Derwent Innovation or Espacenet. Prioritize derivatives with structural modifications (e.g., halogen substitution) to circumvent existing claims. Validate novelty via comparative bioassays against clomazone .

Advanced Research Questions

Q. How can contradictory toxicity data (e.g., high soil LC50 vs. moderate fish LC50) be resolved in ecological risk assessments?

- Methodological Guidance :

-

Data Normalization : Account for environmental partitioning (e.g., adsorption coefficients in soil vs. water solubility).

-

Probabilistic Modeling : Use species sensitivity distributions (SSDs) to estimate hazardous concentrations for 5% of species (HC5).

-

Meta-Analysis : Pool data from OECD-compliant studies to identify trends (e.g., pH-dependent toxicity) .

Table 1 : Acute Toxicity of Bixlozone Across Organisms

Organism Endpoint Value (OECD Guideline) Reference Eisenia fetida (soil) LC50 (14-day) >1000 mg/kg (TG 207) Cyprinus carpio (fish) LC50 (96h) 8.3 mg/L (TG 203) Apis mellifera (bee) LD50 (48h) >240 µg/bee

Q. What experimental designs are optimal for studying Bixlozone’s long-term ecological impacts on soil microbiota?

- Methodological Guidance :

- Microcosm/Mesocosm Studies : Simulate field conditions with repeated applications. Monitor microbial diversity via 16S rRNA sequencing and functional assays (e.g., nitrification rates).

- Metabolomics : Track shifts in soil metabolite profiles to identify indirect effects on nutrient cycling .

Q. How can metabolic pathways conferring Bixlozone resistance in crops be elucidated?

- Methodological Guidance :

- Isotope-Labeled Tracers : Use ¹⁴C-Bixlozone to trace uptake and degradation in resistant vs. susceptible plants.

- Transcriptomics : Compare gene expression profiles (e.g., cytochrome P450 enzymes) in tolerant crops like wheat .

Q. What strategies mitigate formulation challenges due to Bixlozone’s physicochemical properties?

- Methodological Guidance :

- Co-Formulation : Test synergists (e.g., adjuvants) to enhance solubility and field efficacy.

- Nanoencapsulation : Evaluate polymeric nanoparticles for controlled release and reduced leaching .

Q. How can researchers model Bixlozone’s synergistic interactions with other herbicides?

- Methodological Guidance :

- Fractional Inhibitory Concentration (FIC) Index : Quantify synergy in weed control using dose-matrix experiments.

- Field Trials : Validate lab findings with randomized block designs under varying agronomic conditions .

Methodological Best Practices

- Data Documentation : Adhere to reporting standards (e.g., Beilstein Journal guidelines) for experimental replication. Include raw data, statistical codes, and instrument parameters in supplementary materials .

- Ethical Compliance : For studies involving non-target organisms, follow institutional animal care protocols and OECD ethical guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.